ETHYL 5-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
ETHYL 5-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with varying substituents. Examples include:
- ETHYL 5-{[(4-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE
- ETHYL 5-{[(3-ETHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 5-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-[(3-methoxyphenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-5-24-16(21)14-10(2)15(18-11(14)3)20-17(22)19-12-7-6-8-13(9-12)23-4/h6-9,18H,5H2,1-4H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGIMAHBVSSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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